Pyrazine-2-carboxylic acid
Overview
Description
Pyrazine-2-carboxylic acid is the parent compound of the class of pyrazinecarboxylic acids, that is pyrazine bearing a single carboxy substituent . It is the active metabolite of the antitubercular drug pyrazinamide . It has a role as a drug metabolite and an antitubercular agent . It is a conjugate acid of a pyrazine-2-carboxylate . Pyrazine-2-carboxylic acid is a natural product found in Trypanosoma brucei .
Synthesis Analysis
A total of 11 pyrazine-2-carboxylic acid derivatives were designed and synthesized using pyrazinamide as the lead compound . The target compounds were synthesized using pyrazinecarboxylic acid as the starting material by acylation, amidation, and alkylation . Their structures were confirmed by 1H NMR, 13C NMR, HRESIMS, and elemental analysis .
Molecular Structure Analysis
The molecular formula of Pyrazine-2-carboxylic acid is C5H4N2O2 . The IUPAC name is pyrazine-2-carboxylic acid . The InChI is InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H, (H,8,9) . The Canonical SMILES is C1=CN=C(C=N1)C(=O)O .
Chemical Reactions Analysis
Pyrazine-2-carboxylic acid is a metabolite of the antibacterial agent Pyrazinamide . The use of pyrazinoic acid has been investigated as a possible treatment for pyrazinamid resistant strains of Mycobacterium tuberculosis .
Physical And Chemical Properties Analysis
The molecular weight of Pyrazine-2-carboxylic acid is 124.10 g/mol .
Scientific Research Applications
Structural and Thermal Properties : Pyrazine-2-carboxylic acid (2-PC) shows unique properties when combined with transition metals. Świderski et al. (2019) explored its structure, thermal, and microbiological properties when mixed with transition metals like copper(II), manganese(II), and others. These complexes were characterized using X-ray diffraction, spectroscopy, and thermogravimetric analysis, highlighting the acid's potential in materials science and microbiology. However, its complexes with transition metals demonstrated weak antimicrobial effects (Świderski et al., 2019).
Film-forming Properties : Zhao Xiu-tai (1992) synthesized a compound from pyrazine-5-carboxylic acid and studied its film-forming property. This implies potential applications in material science, specifically in coatings and films (Zhao Xiu-tai, 1992).
Antimycobacterial Evaluation : Semelková et al. (2017) designed and prepared 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids and evaluated their antimycobacterial, antibacterial, and antifungal activities. One derivative showed high activity against Mycobacterium tuberculosis, indicating potential applications in developing antitubercular drugs (Semelková et al., 2017).
Cytotoxicity Studies : Hosseini et al. (2013) conducted a computational study on substituted amides of Pyrazine-2-carboxylic acids, mapping their molecular surface electrostatic potentials to understand their cytotoxic activities. This research offers insights into the pharmaceutical potential of these derivatives (Hosseini et al., 2013).
Supramolecular Chemistry : Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acid and its derivatives to understand the recurrence of a specific supramolecular synthon in these structures. This study has implications in crystal engineering and understanding intermolecular interactions (Vishweshwar et al., 2002).
Fluorescent Tracer Agents for Medical Use : Rajagopalan et al. (2011) prepared hydrophilic pyrazine derivatives for use as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds showed potential in real-time point-of-care monitoring of GFR, indicating their usefulness in medical diagnostics (Rajagopalan et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZZXUFJPQHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Record name | pyrazinoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pyrazinoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243367 | |
Record name | Pyrazinoic acid | |
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Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS] | |
Record name | Pyrazinoic acid | |
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Product Name |
Pyrazine-2-carboxylic acid | |
CAS RN |
98-97-5 | |
Record name | 2-Pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrazinoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098975 | |
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Record name | pyrazinoic acid | |
Source | DTP/NCI | |
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Record name | pyrazinoic acid | |
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Record name | Pyrazinoic acid | |
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Record name | Pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.471 | |
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Record name | PYRAZINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WB23298SP | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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